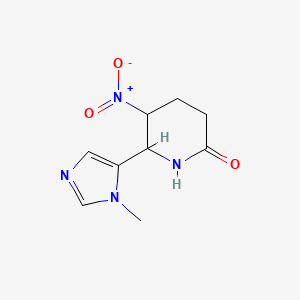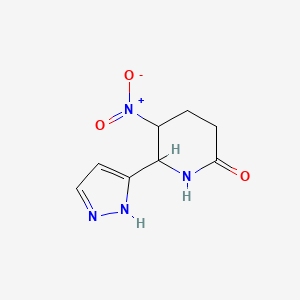
2,4-dimethyl-5-phenyl-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dimethyl-5-phenyl-1,3-oxazole (DMPO) is an organic compound belonging to the oxazole class of compounds. It is a heterocyclic aromatic compound that has been extensively studied for its utility in synthetic chemistry, as well as its potential applications in medicinal chemistry and pharmacology. DMPO has been used in the synthesis of a variety of organic compounds and has been studied for its potential as a therapeutic agent.
科学研究应用
2,4-dimethyl-5-phenyl-1,3-oxazole has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. Furthermore, it has been studied as a potential therapeutic agent for the treatment of a variety of diseases, including cancer, diabetes, and Alzheimer’s disease.
作用机制
The mechanism of action of 2,4-dimethyl-5-phenyl-1,3-oxazole is not completely understood. However, it is thought to work by binding to certain proteins in the body, which can then alter the activity of enzymes or other proteins involved in various biochemical pathways. This can result in a variety of physiological effects, depending on the target protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not completely understood. However, it is known to have a variety of effects on the body, including the modulation of enzyme activity, the inhibition of certain enzymes, and the modulation of gene expression. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.
实验室实验的优点和局限性
The advantages of using 2,4-dimethyl-5-phenyl-1,3-oxazole in laboratory experiments include its low cost, its availability, and its low toxicity. Furthermore, it can be used in a variety of synthetic reactions, and can be used to study the effects of various drugs and compounds on the body. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it can interact with a variety of proteins and enzymes in the body.
未来方向
The future directions for the use of 2,4-dimethyl-5-phenyl-1,3-oxazole include further research into its mechanism of action, its potential applications in medicinal chemistry and pharmacology, and its potential as a therapeutic agent. Additionally, further research into the effects of this compound on various biochemical pathways could lead to the development of new therapeutic agents. Finally, further research into the synthesis and use of this compound in laboratory experiments could lead to the development of more efficient and cost-effective methods of synthesis.
合成方法
2,4-dimethyl-5-phenyl-1,3-oxazole is synthesized by a variety of methods, including the reaction of a ketone with an aldehyde in the presence of an acid catalyst, and the reaction of an amine with an aldehyde in the presence of an acid catalyst. In some cases, the reaction of a carboxylic acid with an aldehyde in the presence of an acid catalyst has also been used. The most common method of synthesis is the reaction of a ketone with an aldehyde in the presence of an acid catalyst.
属性
IUPAC Name |
2,4-dimethyl-5-phenyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-11(13-9(2)12-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRBPONYKYJGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid](/img/structure/B6600551.png)





![rac-benzyl 4-[(2R,3S)-3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B6600596.png)



![5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B6600624.png)


